molecular formula C17H13IN4OS B4151860 N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B4151860
M. Wt: 448.3 g/mol
InChI Key: LLGFUJRGYGBBEK-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a central acetamide backbone. The acetamide group is substituted with a 4-iodophenyl ring and a 6-phenyl-1,2,4-triazin-3-yl moiety via a sulfanyl (–S–) linker.

Properties

IUPAC Name

N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN4OS/c18-13-6-8-14(9-7-13)20-16(23)11-24-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGFUJRGYGBBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amidines under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Thioether Formation: The thioether linkage is formed by reacting a suitable thiol with a halogenated precursor.

    Iodination: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine and triazine moieties could play a role in these interactions by providing specific binding sites or reactive groups.

Comparison with Similar Compounds

Physicochemical and Structural Insights

  • Hydrogen Bonding : Triazine’s nitrogen-rich structure may form stronger hydrogen bonds compared to triazoles or oxadiazoles, as seen in pyrimidine-based analogs () with N–H⋯N interactions .
  • Crystal Packing : Analogous compounds (e.g., ) exhibit dimerization via N–H⋯N hydrogen bonds, a feature that could stabilize the target compound’s solid-state structure .

Biological Activity

N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C16_{16}H14_{14}N4_{4}S
  • Molecular Weight : 302.37 g/mol
  • Key Functional Groups :
    • Iodine substituent enhancing lipophilicity.
    • Thioacetamide moiety contributing to biological activity.

The presence of the 1,2,4-triazine ring is crucial for its pharmacological properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

The primary mechanism of action for this compound involves:

  • COX-2 Inhibition : The compound selectively inhibits COX-2, leading to reduced prostaglandin synthesis. This action is beneficial in managing inflammation and pain.
  • Cell Cycle Modulation : Preliminary studies suggest that the compound may influence cell cycle progression and apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated .

Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces inflammatory markers in various cell lines. For instance:

StudyModelConcentrationEffect
RAW 264.7 macrophages10 µMDecreased IL-6 and TNF-alpha production
Human chondrocytes5 µMReduced COX-2 expression

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

StudyCancer TypeIC50 (µM)Mechanism
HCT116 (colon cancer)15Induction of apoptosis via caspase activation
MCF7 (breast cancer)20Cell cycle arrest at G2/M phase

Case Studies

Case Study 1: COX-2 Inhibition

In a study focusing on inflammatory bowel disease models, this compound demonstrated a significant reduction in disease severity compared to controls. The findings highlighted its potential as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Antitumor Efficacy

Another investigation assessed the compound's efficacy against various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study suggested that the compound could serve as a lead molecule for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

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